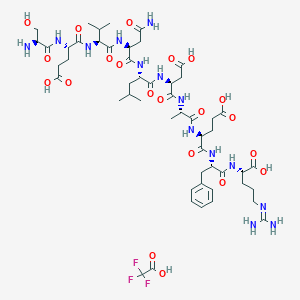
N-Butyl-N,N',N'-trimethylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a peptide with the molecular formula C50H78N14O19·C2HF3O2 and a molecular weight of 1293.27 . This compound is significant in the study of amyloid beta proteins, which are associated with neurodegenerative diseases such as Alzheimer’s disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of peptides like (Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt involves large-scale SPPS. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of different amino acid derivatives during SPPS.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
科学的研究の応用
(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of amyloid beta proteins in cellular processes.
Medicine: Researching the mechanisms of neurodegenerative diseases like Alzheimer’s disease.
Industry: Developing diagnostic tools and therapeutic agents targeting amyloid beta proteins.
作用機序
The compound exerts its effects by interacting with cellular receptors and enzymes involved in the formation and clearance of amyloid beta plaques. The molecular targets include:
Amyloid precursor protein (APP): The peptide is derived from the cleavage of APP.
Beta-secretase and gamma-secretase: Enzymes that process APP to produce amyloid beta peptides.
Cellular pathways: Involvement in pathways related to neuroinflammation and synaptic function.
類似化合物との比較
Similar Compounds
(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676): Similar in structure but without the trifluoroacetate salt.
Amyloid beta (1-42): A longer peptide fragment associated with Alzheimer’s disease.
Amyloid beta (1-40): Another variant of the amyloid beta peptide.
Uniqueness
(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt is unique due to its specific sequence and the presence of the trifluoroacetate salt, which can influence its solubility and stability.
This detailed article provides a comprehensive overview of the compound MFCD03787947, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C52H79F3N14O21 |
|---|---|
分子量 |
1293.3 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H78N14O19.C2HF3O2/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54;3-2(4,5)1(6)7/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55);(H,6,7)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,39-;/m0./s1 |
InChIキー |
FUWCPONOOPHJPH-ZICCQVOWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


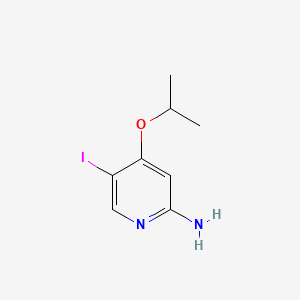
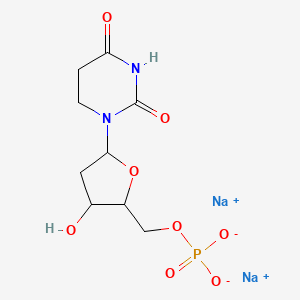
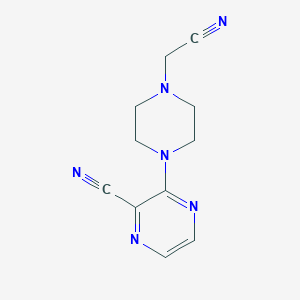
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)


![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
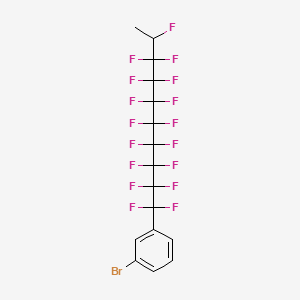
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
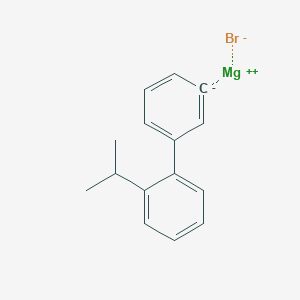

![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)

